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Introduction

The ACCEL trial (NCT06229366) is a Phase la/lb/Il clinical study evaluating the safety,
tolerability, and efficacy of [Ac-225]-PSMA-62, a next-generation radioligand therapy.[1][2][3]
This trial focuses on patients with oligometastatic hormone-sensitive prostate cancer
(OmHSPC) and metastatic castration-resistant prostate cancer (nCRPC).[1][2][3] The
investigational drug, [Ac-225]-PSMA-62 (also known as LY4181530), is designed to target the
prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of
prostate cancer cells.[1][2][3] The therapeutic agent, Actinium-225 (Ac-225), is an alpha-
emitting radionuclide that delivers potent and localized radiation to tumor cells.[2]

These application notes provide a detailed overview of the ACCEL trial's design, endpoints, and
experimental protocols for researchers, scientists, and drug development professionals.

Trial Design and Key Information

The ACCEL trial is a multicenter, open-label, multiple-arm study sponsored by Eli Lilly and
Company.[1][2][3][4][5] The study is divided into three distinct phases: dose escalation (Phase
la), dose optimization (Phase Ib), and efficacy evaluation (Phase I1).[1][2][3][4][6]
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Parameter Description References
[Ac-225]-PSMA-62 Trial in
Oligometastatic Hormone

Official Title Sensitive and Metastatic [4]

Castration Resistant Prostate
Cancer (ACCEL)

NCT Identifier

NCT06229366

[LIE2]EB1A5]e]1E]

Sponsor Eli Lilly and Company [41[5]

Phase Phase la/Ib/Il [11[2][3][4][5][6]
Study Type Interventional [7]

Masking Open Label 41071
Allocation Non-Randomized (Phase la), (7]

Randomized (Phase Ib)

Primary Purpose Treatment [4107]
Estimated Enrollment 142 [61[7]
Study Start Date April 3, 2024 [6]
Estimated Primary Completion  September 2027 [4]

Estimated Study Completion

December 31, 2032

[6]

Patient Populations

The trial enrolls patients with two distinct classifications of prostate cancer:
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Patient Group Description Key Inclusion Criteria

Patients with biochemical
recurrence after definitive
) ] surgery or radiation therapy,
Oligometastatic Hormone- ) .
OmHSPC - with 1-5 PSMA-positive
Sensitive Prostate Cancer )
lesions, who have not yet
initiated lifelong hormone

therapy.[4][7]

Patients with PSMA-positive
MCRPC who have been
previously treated with at least
one androgen receptor

) ) pathway inhibitor (ARPI) and
Metastatic Castration-

mMCRPC ] taxane chemotherapy (or are
Resistant Prostate Cancer o
ineligible/refused). They must
have received a maximum of 3
prior systemic therapy
regimens in the mCRPC

setting.[4][7]

Experimental Protocols
Phase la: Dose Escalation

The primary objective of this phase is to determine the Maximum Tolerated Dose (MTD) of [Ac-
225]-PSMA-62 for both the OmHSPC and mCRPC patient cohorts separately.[4][6][7] A
Bayesian Optimal Interval (BOIN) design is utilized for dose escalation decisions.[1][2][3]

e Procedure:

o Patients are enrolled in cohorts and receive a single intravenous dose of [Ac-225]-PSMA-
62.

o The dosage for each subsequent cohort is adjusted based on the safety and tolerability
data from the previous cohort.
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o For OmHSPC patients, the drug is administered on Day 1 of each 8-week cycle for up to 2
cycles.[4]

o For mCRPC patients, the drug is administered on Day 1 of each 6-week cycle for up to 4

cycles.[4]

o Patients are monitored for dose-limiting toxicities (DLTS).

Phase Ib: Dose Optimization

Following the determination of the MTD, this phase aims to identify the Recommended Phase II
Dose (RP2D) for both patient populations.[4][6][7]

e Procedure:

o Patients are randomized to receive [Ac-225]-PSMA-62 at either the MTD or one dose level
below the MTD.[4]

o For OmHSPC patients, treatment is administered for a total of 2 cycles.[4]

o For mCRPC patients, treatment is administered for a total of 4 cycles, with cycle lengths of

either 4 or 6 weeks being evaluated.[4]

o Data on safety, tolerability, and preliminary efficacy are collected to inform the RP2D

selection.

Phase lI: Efficacy Evaluation

The primary goal of this phase is to assess the efficacy of [Ac-225]-PSMA-62 in patients with
MCRPC, comparing it to the best standard of care.[1][2][3][4][6]

e Procedure:
o Patients with mCRPC are treated with [Ac-225]-PSMA-62 at the determined RP2D.

o The primary endpoint of radiographic progression-free survival (rPFS) is evaluated.[1][2][3]
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o Secondary endpoints, including overall survival and objective response rate, will also be
assessed.

Endpoints

The clinical endpoints are tailored to the objectives of each phase of the trial.

Phase Primary Endpoint Secondary Endpoints

- Incidence of Dose-Limiting

Toxicities (DLTs)- ) o )
Phase la o ] Dosimetry- Preliminary anti-

Determination of the Maximum

Tolerated Dose (MTD)

- Pharmacokinetics-

tumor activity

- Objective Response Rate
(ORR)- Prostate-Specific

- Determination of the

Phase Ib Recommended Phase Il Dose ]
Antigen (PSA) response-
(RP2D) ,
Duration of Response (DoR)
- Overall Survival (OS)- Time
Bh ' - Radiographic Progression- to first Symptomatic Skeletal
ase
Free Survival (rPFS) Event (SSE)- Health-Related
Quality of Life (HRQoL)
Visualizations

ACCEL Trial Workflow
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Trial Phases

Click to download full resolution via product page

Caption: Workflow of the ACCEL clinical trial from patient screening to primary outcomes.

[Ac-225]-PSMA-62 Mechanism of Action
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Caption: Simplified signaling pathway for the mechanism of action of [Ac-225]-PSMA-62.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Resistant Prostate Cancer | Clinical Research Trial Listing [centerwatch.com]
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 To cite this document: BenchChem. [Application Notes and Protocols: ACCEL Clinical Trial
(NCT06229366)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602923#accel-clinical-trial-nct06229366-design-
and-endpoints]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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